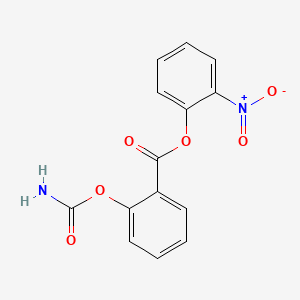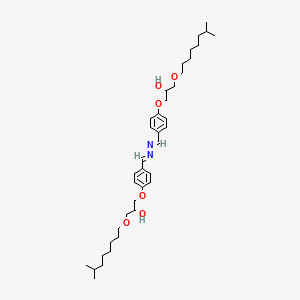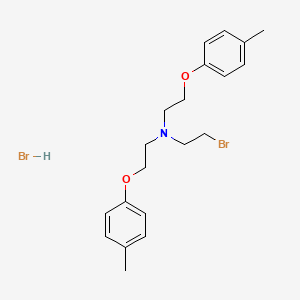
Triethylamine, 2,2'-bis(p-tolyloxy)-2''-bromo-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“JFA 35” is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of “JFA 35” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
In industrial settings, the production of “JFA 35” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
“JFA 35” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “JFA 35” may produce an alcohol or a ketone, while reduction may yield a hydrocarbon.
Scientific Research Applications
“JFA 35” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: “JFA 35” is used in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: “JFA 35” is used in the production of materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which “JFA 35” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately producing its effects.
Properties
CAS No. |
102433-82-9 |
|---|---|
Molecular Formula |
C20H27Br2NO2 |
Molecular Weight |
473.2 g/mol |
IUPAC Name |
N-(2-bromoethyl)-2-(4-methylphenoxy)-N-[2-(4-methylphenoxy)ethyl]ethanamine;hydrobromide |
InChI |
InChI=1S/C20H26BrNO2.BrH/c1-17-3-7-19(8-4-17)23-15-13-22(12-11-21)14-16-24-20-9-5-18(2)6-10-20;/h3-10H,11-16H2,1-2H3;1H |
InChI Key |
PPGAJVQGKXUFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(CCOC2=CC=C(C=C2)C)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


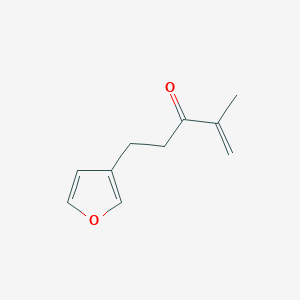
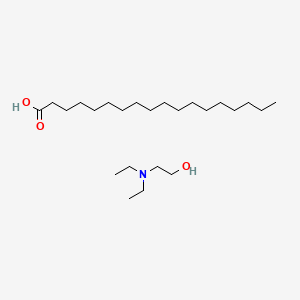
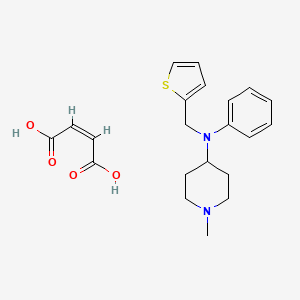
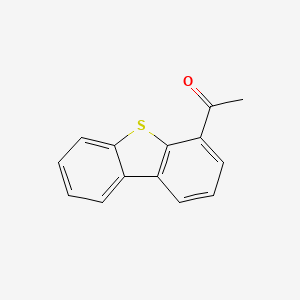
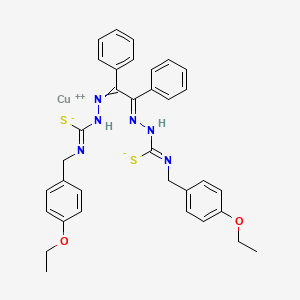
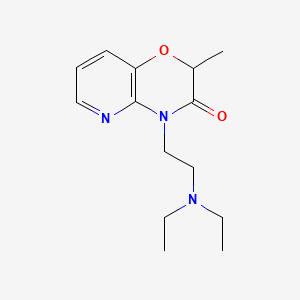
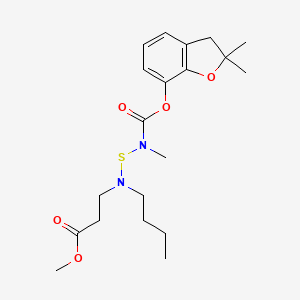
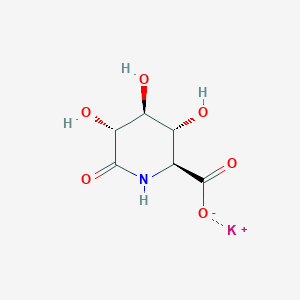
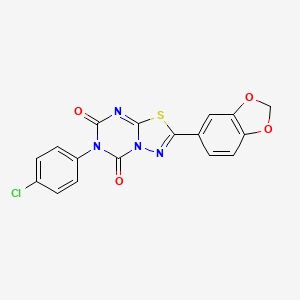
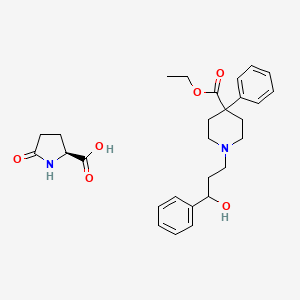
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
